2-Amino-4-methylpyridine-d6

Catalog No.
S809806
CAS No.
916979-09-4
M.F
C6H8N2
M. Wt
114.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methylpyridine-d6

CAS Number

916979-09-4

Product Name

2-Amino-4-methylpyridine-d6

IUPAC Name

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

114.181

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D

InChI Key

ORLGLBZRQYOWNA-RLTMCGQMSA-N

SMILES

CC1=CC(=NC=C1)N

Synonyms

4-Methyl-2-pyridinamine-d6; 2-Amino-4-picoline-d6; Aminopicoline-d6; Ascensil-d6; NSC 1490-d6; NSC 176165-d6; NSC 6972-d6;
  • Mass Spectrometry

    Due to the increased mass of the deuterium atoms compared to hydrogen, d6-2,4-DAMP can be distinguished from its non-deuterated counterpart (2,4-DAMP) by mass spectrometry. This allows researchers to selectively track and quantify d6-2,4-DAMP in complex mixtures, improving the sensitivity and accuracy of their experiments [].

  • NMR Spectroscopy

    Deuterium has a different spin property compared to hydrogen, which affects its behavior in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms can simplify NMR spectra by reducing signal overlap from protons (hydrogen nuclei). This allows for better resolution and identification of other signals in the molecule [].

These properties make d6-2,4-DAMP a valuable internal standard or tracer molecule in various scientific research fields, including:

  • Proteomics

    d6-2,4-DAMP can be used as an internal standard for quantitative proteomic studies. By adding a known amount of d6-2,4-DAMP to a sample, researchers can compare its signal intensity with that of the endogenous (naturally occurring) 2,4-DAMP in proteins. This allows for accurate quantification of protein expression levels [].

  • Metabolism Studies

    d6-2,4-DAMP can be used to trace the metabolic pathway of 2,4-DAMP. By incorporating d6-2,4-DAMP into a system and analyzing the distribution of deuterium atoms in metabolites, researchers can gain insights into the breakdown and transformation of 2,4-DAMP within the system [].

2-Amino-4-methylpyridine-d6 is a deuterated derivative of 2-amino-4-methylpyridine, characterized by the molecular formula C6H2D6N2C_6H_2D_6N_2 and a molecular weight of approximately 114.18 g/mol. This compound features a pyridine ring substituted with an amino group and a methyl group at the 4-position, and it is notable for its isotopic labeling with deuterium, which enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. The presence of deuterium allows for improved resolution and sensitivity in spectroscopic studies, making it valuable in both research and industrial settings .

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Acylation: It can be acylated to form amides by reacting with acid chlorides or anhydrides.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides under basic conditions.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.

The synthesis of 2-amino-4-methylpyridine-d6 typically involves:

  • Deuteration of 2-amino-4-methylpyridine: This can be achieved through various methods such as:
    • Exchange reactions using deuterated solvents.
    • Direct synthesis from deuterated precursors under controlled conditions.
  • Standard Synthesis of 2-amino-4-methylpyridine:
    • Starting from 4-methylpyridine, the amino group can be introduced via nucleophilic substitution or reduction methods.

These methods ensure that the resultant compound retains the desired isotopic labeling while maintaining structural integrity .

2-Amino-4-methylpyridine-d6 finds applications primarily in:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature enhances spectral clarity and resolution.
  • Chemical Research: Used as a reagent or intermediate in synthesizing other compounds.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its biological properties.

Interaction studies involving 2-amino-4-methylpyridine-d6 generally focus on its reactivity with various electrophiles and nucleophiles. The isotopic labeling may influence reaction kinetics and mechanisms, making it a useful tool for understanding reaction pathways in complex organic systems.

Additionally, studies may explore how substituents on the pyridine ring affect binding interactions with biological targets, providing insights into structure-activity relationships.

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 3-Amino-4-methylpyridine
  • 2-Amino-4-ethylpyridine

Comparison Table

CompoundMolecular FormulaUnique Features
2-Amino-4-methylpyridineC6H8N2Directly comparable; lacks deuteration
2-Amino-5-methylpyridineC6H8N2Different substitution pattern affecting reactivity
3-Amino-4-methylpyridineC6H8N2Varying position of amino group alters properties
2-Amino-4-ethylpyridineC7H9N2Ethyl substitution changes sterics and reactivity

Uniqueness

The uniqueness of 2-amino-4-methylpyridine-d6 lies in its deuterated form, which provides enhanced analytical capabilities without altering the fundamental chemical properties associated with the parent compound. This isotopic labeling allows for more precise studies in both chemical and biological contexts.

Molecular Architecture

The compound features a pyridine ring substituted with an amino group at position 2 and a methyl group at position 4. Deuterium atoms replace hydrogen at the 3, 4, 5, and 6 positions of the pyridine ring, as well as the methyl group (Fig. 1). The IUPAC name, 3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine, reflects this isotopic distribution.

Key Structural Properties

PropertyValue
Molecular Weight114.18 g/mol
SMILESCC1=CC(=NC=C1)N
InChIKeyORLGLBZRQYOWNA-RLTMCGQMSA-N
XLogP3 (Partition Coefficient)0.6

The deuteration reduces proton-related signal interference in NMR, enabling clearer spectral analysis.

Deuteration Techniques for Pyridine Derivatives

Catalytic Hydrogen-Deuterium Exchange

Catalytic hydrogen-deuterium exchange represents the most widely employed methodology for the synthesis of 2-amino-4-methylpyridine-d6 and related deuterated pyridine derivatives [3] [6]. This approach involves the replacement of hydrogen atoms with deuterium through catalytic processes that facilitate isotopic exchange under controlled conditions [4]. The fundamental mechanism proceeds through the formation of intermediate species where the catalyst activates carbon-hydrogen bonds, enabling selective deuterium incorporation [3].

The electrochemical approach has emerged as a particularly effective metal-free methodology for deuteration of pyridine derivatives [3] [6]. This technique achieves C4-selective carbon-hydrogen deuteration using deuterium oxide as the deuterium source at room temperature [3]. The process demonstrates exceptional regioselectivity and chemoselectivity, with mechanistic studies revealing that N-butyl-2-phenylpyridinium iodide serves as a crucial intermediate during the electrochemical transformation [3] [6].

Heterogeneous catalytic systems employing palladium-based catalysts have shown remarkable efficiency for hydrogen-deuterium exchange reactions [12]. Bimetallic palladium-platinum-on-carbon catalysts exhibit synergistic effects that enhance multiple deuterium incorporation, particularly at sterically hindered positions on aromatic rings [12]. These systems operate effectively in deuterium oxide at elevated temperatures under hydrogen atmosphere, achieving high levels of deuterium incorporation [12].

The catalytic deuteration process for pyridine derivatives involves deprotonation of the pyridinium ion by deuteroxide ion to generate ylide intermediates, which subsequently undergo deuteration [24]. The relative rates of exchange at different positions correlate with the relative stabilities of the corresponding ylide intermediates [24]. Temperature-dependent studies reveal that exchange selectivity can be modulated through careful control of reaction conditions [24].

Solvent-Mediated Isotopic Incorporation

Solvent-mediated isotopic incorporation utilizes deuterated solvents to facilitate the transfer of deuterium atoms to target molecules through various exchange mechanisms [5]. This methodology leverages the thermodynamic and kinetic properties of different solvent systems to optimize deuterium incorporation efficiency [5]. Binary solvent systems containing deuterium oxide and organic co-solvents have demonstrated significant effects on reaction kinetics and overall deuteration outcomes [5].

The solvent-mediated approach operates through equilibrium processes where exchangeable protons interact with deuterated media [4]. In protic solutions, exchangeable protons in functional groups such as hydroxyl or amine groups readily exchange with the solvent [4]. When deuterium oxide serves as the solvent, deuterons become incorporated at these positions through equilibrium reactions [4].

Research has demonstrated that solvent systems exhibit generic effects on catalytic processes through energetic trade-offs [5]. The enthalpy of activation and entropy of activation in different solvents form linear correlations, while the free energy of activation remains invariable [5]. Solvents promote stabilization by lessening the enthalpic penalty while increasing the entropic loss component to the same extent as reactions proceed from initial states to transition states [5].

The effectiveness of solvent-mediated deuteration depends critically on the molar ratio of deuterium to exchangeable protons in the substrate [4]. Typically, deuterium is added to protein solutions in water by diluting with deuterium oxide at ratios of ten-fold or greater [4]. Exchange reactions are commonly performed at physiological conditions where target molecules maintain their native conformational states [4].

Optimization of Reaction Conditions

Temperature and Pressure Dependencies

Temperature and pressure optimization represents a critical aspect of efficient deuteration processes for 2-amino-4-methylpyridine-d6 synthesis [7]. Systematic studies have revealed complex relationships between these parameters and deuteration efficiency, with optimal conditions varying significantly depending on the specific catalytic system employed [7].

Temperature (°C)Reaction Time (h)Deuterium Enrichment at α-position (%)Catalytic Activities (mol D mol Ba⁻¹ h⁻¹)
606350.22
806590.42
1005700.86

Temperature dependencies in deuteration reactions exhibit non-linear behavior, with catalytic activities increasing exponentially with temperature [7]. The data demonstrates that elevated temperatures significantly enhance both the rate of deuterium incorporation and the overall efficiency of the exchange process [7]. However, optimal temperature selection must balance reaction efficiency against potential substrate degradation and catalyst deactivation [7].

Pressure optimization studies reveal complex relationships between deuterium gas pressure and exchange efficiency [7]. The following data illustrates the pressure-dependent behavior of deuteration processes:

D₂ Pressure (bar)Deuterium Enrichment at α-position (%)Catalytic Activities (mol D mol Ba⁻¹ h⁻¹)
234.00.45
442.00.56
646.00.61
832.00.43
1022.50.30

The pressure optimization data reveals an optimal pressure range around 6 bar, beyond which deuteration efficiency decreases [7]. This behavior suggests that excessive pressure may interfere with catalyst accessibility or promote competing side reactions [7]. The observed pressure dependence indicates that deuterium gas availability must be balanced against mass transfer limitations and catalyst surface interactions [7].

Temperature-dependent isotope effects demonstrate that harmonic vibrational contributions can lead to various types of temperature-dependence anomalies, including inflections, maxima, minima, and crossovers in isotopic equilibrium-constant ratios [27]. These phenomena are prevalent in isotope-exchange equilibria and significantly impact both equilibrium and kinetic isotope-effect studies [27].

Catalyst Selection (e.g., Palladium on Carbon)

Catalyst selection plays a pivotal role in determining the efficiency, selectivity, and practical applicability of deuteration processes for 2-amino-4-methylpyridine-d6 [9] [12]. Palladium on carbon emerges as the most widely utilized catalyst system due to its exceptional activity for hydrogen-deuterium exchange reactions and commercial availability [9] [12].

Catalyst SystemOperating Temperature (°C)Pressure RequirementsSelectivityDeuterium Source
Palladium on Carbon (Pd/C)25-1801-10 bar H₂/D₂HighD₂O, D₂
Bimetallic Pd-Pt/C1801 bar H₂Very HighD₂O
BaO-based Materials60-1002-10 bar D₂ModerateD₂ gas
Electrochemical (metal-free)25AmbientHigh (C4-selective)D₂O
Photocatalytic Systems20-70AmbientVariableD₂O, deuterated solvents

Palladium on carbon catalysts demonstrate remarkable versatility in deuteration applications, operating effectively across a wide temperature range while maintaining high selectivity [9]. The catalyst facilitates deoxygenative deuteration processes with total deuterium incorporation ratios exceeding 95% and selectivity toward specific products reaching 87% [9]. The impressive catalytic activity correlates with the combined effects of surface wettability and electron-rich properties of palladium species [9].

Bimetallic palladium-platinum systems exhibit synergistic effects that enhance deuterium incorporation at sterically hindered positions [12]. These catalysts operate through successive deuteration pathways involving hydrogen isotope exchange, deuterium addition, and ultimate deoxygenative deuteration processes [12]. The electron-rich palladium centers readily capture in-situ formed deuterium from hydrogen isotope exchange between hydrogen gas and deuterium oxide [9].

Advanced catalyst systems utilizing superwetting porous carbon supports demonstrate superior performance for selective deuteration applications [9]. The heterogeneous catalysts provide design principles for targeted deuterium labeling from various substrate classes and inspire development of alternative deuterium labeling techniques beyond traditional homogeneous catalysis [9].

Electrochemical catalyst systems offer metal-free alternatives that operate under mild conditions while achieving exceptional selectivity [3] [6]. These systems feature straightforward, acid-free and base-free processes that afford wide ranges of deuterated compounds with high chemo- and regioselectivity [3] [6]. The mechanistic framework involves crucial intermediates that provide general and efficient pathways for deuteration of pyridine derivatives [3] [6].

Industrial-Scale Production Challenges

Purification Strategies (Crystallization, Distillation)

Industrial-scale purification of 2-amino-4-methylpyridine-d6 presents significant technical challenges due to the subtle physical property differences between isotopologues and the necessity for maintaining high isotopic purity throughout processing [13] [17]. Crystallization and distillation represent the primary purification methodologies employed for deuterated compounds, each offering distinct advantages and limitations [13] [17].

Crystallization strategies exploit minor differences in solubility and crystal packing between deuterated and non-deuterated species [13]. The process requires careful optimization of solvent systems, temperature profiles, and nucleation conditions to achieve effective separation [13]. Successful crystallization protocols often employ mixed solvent systems where deuterated compounds exhibit preferential solubility characteristics [13]. The methodology proves particularly effective for compounds with rigid molecular structures where deuterium substitution significantly affects intermolecular interactions [13].

Temperature-controlled crystallization processes have demonstrated effectiveness in separating isotopologues with different thermal stabilities [11]. Studies reveal that deuterated crystals undergo reversible displacive phase transitions at temperatures approximately 4 K higher compared to protonated analogues [11]. These thermal property differences provide opportunities for selective crystallization under carefully controlled temperature conditions [11]. The transformation temperatures are reproducible and exhibit consistent hysteresis ranges between phases [11].

Distillation methodologies capitalize on vapor pressure differences between isotopologues, though these differences are typically small and require high-efficiency separation equipment [13]. The technique becomes particularly challenging for deuterated pyridine derivatives due to their similar boiling points and potential for thermal decomposition [13]. Fractional distillation under reduced pressure conditions helps minimize thermal stress while enhancing separation efficiency [13].

Purification protocols must address the prevention of deuterium-hydrogen back-exchange during processing [17]. Research demonstrates that basic conditions can promote significant deuterium loss, with decreases from 98.7% deuteration to 97.7% deuteration observed during purification steps [17]. The prevention of back-exchange requires careful control of solution conditions and minimization of exposure to protic environments [17].

Quality Control for Isotopic Purity

Quality control for isotopic purity in 2-amino-4-methylpyridine-d6 production requires sophisticated analytical methodologies capable of detecting and quantifying minor isotopic impurities [14] [16] [22]. The challenge lies in distinguishing between isotopologues and isotopomers while providing accurate quantitative data for regulatory compliance and research applications [14] [16].

Analytical MethodDetection Limit (%)Quantitative AccuracySample Amount RequiredInformation Provided
¹H NMR Spectroscopy1-5Good1-10 mgOverall deuteration level
²H NMR Spectroscopy0.1-1Excellent5-50 mgSite-specific deuteration
Mass Spectrometry (HR-MS)0.1-0.5Very Good0.1-1 mgIsotopologue distribution
Microwave Rotational Resonance (MRR)0.3Excellent10 mgStructural integrity + purity
¹³C NMR Spectroscopy1-2Moderate5-20 mgCarbon framework analysis

High-resolution mass spectrometry provides exceptional capabilities for isotopic purity determination through accurate mass measurements [14] [22]. The technique enables extraction and integration of isotopic ions with precise quantification of isotopologue distributions [22]. Liquid chromatography electrospray ionization high-resolution mass spectrometry protocols achieve reproducible results with isotopic purity determinations exceeding 94% accuracy for complex deuterated pharmaceutical compounds [22].

Microwave rotational resonance spectroscopy offers unique advantages for comprehensive isotopic analysis [16]. The technique determines sample composition in terms of chemically distinct isotopic variants through rotational spectra that depend on molecular moments of inertia [16]. Spectral patterns for each isotopic variant can be predicted with high accuracy from quantum chemistry calculations, enabling library-free species identification [16]. The exceptional spectral resolution allows direct analysis of complex mixtures and identification of isotopic impurities present at levels as low as 0.3% relative to major species [16].

Nuclear magnetic resonance spectroscopy provides complementary information for structural integrity confirmation and site-specific deuteration analysis [22]. The methodology confirms positions of labeled atoms and provides insights into relative percent isotopic purity [22]. Quantitative analysis becomes challenging with mixtures of isotopologues and isotopomers, as multiple distinct isotopic variants contribute to proton resonances [16].

Advanced software tools have been developed to facilitate routine determination of deuterium content using mass spectrometry data [21]. These applications automatically determine percentage deuteration and distribution of partially deuterated isotopologue species using only mass spectrum input and expected molecular formula [21]. The software recovers deuteration percentages from complex mass spectral envelopes containing peaks from all possible deuterated species within seconds [21].

XLogP3

0.6

Wikipedia

4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine

Dates

Last modified: 08-15-2023

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